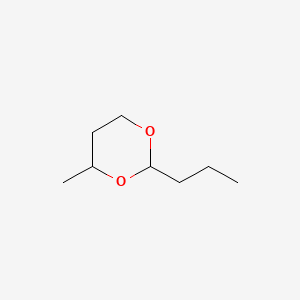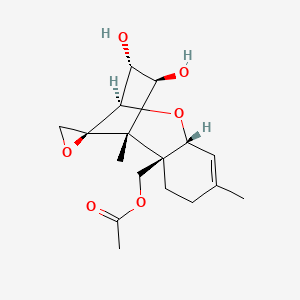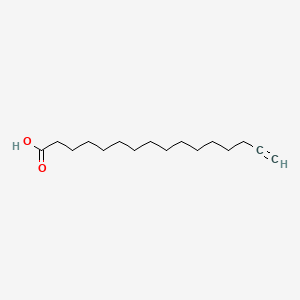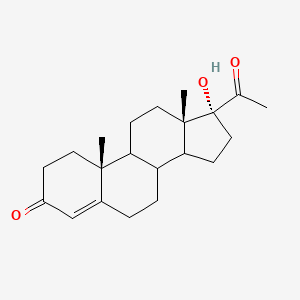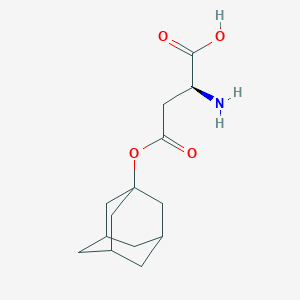
Acide 2,4-pyridinedicarboxylique
Vue d'ensemble
Description
Applications De Recherche Scientifique
Pyridine-2,4-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of coordination polymers and metal-organic frameworks.
Medicine: It has potential therapeutic applications due to its ability to inhibit histone lysine demethylases.
Industry: It is used in the production of polymers and as a catalyst in various chemical reactions.
Mécanisme D'action
Target of Action
2,4-Pyridinedicarboxylic acid (2,4-PDCA) is a known inhibitor of the histone lysine demethylases . It targets JMJD2A (KDM4A), KDM4C, KDM4E, and KDM5B . These enzymes play a crucial role in the regulation of gene expression by removing methyl groups from lysine residues on histone proteins .
Mode of Action
2,4-PDCA structurally mimics 2-oxoglutarate (2-OG) and competes with it, thereby inhibiting 2-OG-dependent dioxygenases . It also chelates zinc, affecting a range of enzymes . By inhibiting these enzymes, 2,4-PDCA alters the methylation status of histones, which can lead to changes in gene expression .
Analyse Biochimique
Biochemical Properties
2,4-Pyridinedicarboxylic acid affects a range of enzymes due to its structural similarity to 2-OG and its ability to chelate zinc . It blocks the activity of 2-OG oxygenases, which include certain lysine demethylases and a variety of hydroxylases . It also inhibits several Jumonji domain-containing lysine demethylases when used at low micromolar concentrations .
Cellular Effects
2,4-Pyridinedicarboxylic acid has been shown to exert antimetastatic effects on several tumor cell lines in vitro, achieved mostly by the effect on cell adhesion, migration, and angiogenesis . It has also been used in a study to develop an assay that represents the first report of a RapidFire mass spectrometry assay for an epigenetics target .
Molecular Mechanism
The molecular mechanism of 2,4-Pyridinedicarboxylic acid involves its interaction with biomolecules and its impact on gene expression. It inhibits the action of ACC oxidase by competing with ascorbate, a co-substrate of the enzyme action . It also modulates hypoxia-inducible factor turnover, collagen synthesis, and plant cell wall formation .
Temporal Effects in Laboratory Settings
The effects of 2,4-Pyridinedicarboxylic acid over time in laboratory settings have been observed in studies involving carnation flowers . It was found that 2,4-Pyridinedicarboxylic acid treatment significantly prolonged the vase life of bunches of cut carnation flowers .
Metabolic Pathways
2,4-Pyridinedicarboxylic acid is involved in the kynurenine pathway, which metabolizes the amino acid tryptophan . It is also a part of the metabolic engineering of Rhodococcus jostii RHA1 for the production of pyridine-dicarboxylic acids from lignin or lignocellulose breakdown .
Transport and Distribution
It is known that 2,4-Pyridinedicarboxylic acid can affect and is translocated by organic anion transporters .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pyridine-2,4-dicarboxylic acid is typically synthesized through the oxidation of pyridine derivatives. One common method involves the reaction of pyridine with nitric acid and sulfuric acid at high temperatures . Another approach utilizes biocatalytic reactions involving protocatechuate dioxygenase enzymes .
Industrial Production Methods: Industrial production of 2,4-pyridinedicarboxylic acid often involves the oxidation of pyridine using strong oxidizing agents like nitric acid and sulfuric acid. The reaction is carried out under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Pyridine-2,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols or amines.
Substitution: The carboxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Nitric acid and sulfuric acid are commonly used oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon can be used for reduction reactions.
Substitution: Reagents like thionyl chloride or phosphorus pentachloride can be used for substitution reactions.
Major Products Formed:
Oxidation: Derivatives with additional oxygen-containing functional groups.
Reduction: Alcohols or amines.
Substitution: Various substituted pyridine derivatives.
Comparaison Avec Des Composés Similaires
Pyridine-2,4-dicarboxylic acid is one of several isomers of pyridinedicarboxylic acid. Other similar compounds include:
- 2,3-Pyridinedicarboxylic acid (Quinolinic acid)
- 2,5-Pyridinedicarboxylic acid (Isocinchomeronic acid)
- 2,6-Pyridinedicarboxylic acid (Dipicolinic acid)
- 3,4-Pyridinedicarboxylic acid (Cinchomeronic acid)
- 3,5-Pyridinedicarboxylic acid (Dinicotinic acid)
Uniqueness: Pyridine-2,4-dicarboxylic acid is unique due to its specific positioning of carboxyl groups, which allows it to form distinct coordination polymers and exhibit unique biological activities .
Propriétés
IUPAC Name |
pyridine-2,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c9-6(10)4-1-2-8-5(3-4)7(11)12/h1-3H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIVRKPEXXHNJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060104 | |
| Record name | 2,4-Pyridinedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
499-80-9 | |
| Record name | 2,4-Pyridinedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=499-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Pyridinedicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-PYRIDINEDICARBOXYLIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403248 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Pyridinedicarboxylic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Pyridinedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-2,4-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.176 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LUTIDINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AFI29F0TVL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


